Dimethylbis(2,4-pentanedionate)tin

X-ray crystallography organotin reference standard coordination chemistry

Dimethylbis(2,4-pentanedionate)tin, systematically named dimethylbis(2,4-pentanedionato-κ²O²,O⁴)tin(IV) and commonly abbreviated as Me₂Sn(acac)₂ or SnMe₂(acac)₂, is a six-coordinate organotin(IV) complex bearing two methyl groups and two bidentate acetylacetonate (2,4-pentanedionate) ligands. With a molecular formula C₁₂H₂₀O₄Sn and molecular weight 346.995 g/mol , the compound crystallizes in a centrosymmetric trans-octahedral geometry (point group Cᵢ) with the Snᴵⱽ atom on an inversion centre, making it the definitive crystallographic reference for all diorganotin(IV) bis-1,3-diketonates.

Molecular Formula C12H20O4Sn
Molecular Weight 346.998
CAS No. 16925-15-8
Cat. No. B578949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylbis(2,4-pentanedionate)tin
CAS16925-15-8
SynonymsDIMETHYLBIS(2,4-PENTANEDIONATE)TIN
Molecular FormulaC12H20O4Sn
Molecular Weight346.998
Structural Identifiers
SMILESCC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C
InChIInChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;;
InChIKeyWDJUXYVDERKBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylbis(2,4-pentanedionate)tin (CAS 16925-15-8): A Structurally Defined Diorganotin(IV) Bis-β-Diketonate Reference Standard


Dimethylbis(2,4-pentanedionate)tin, systematically named dimethylbis(2,4-pentanedionato-κ²O²,O⁴)tin(IV) and commonly abbreviated as Me₂Sn(acac)₂ or SnMe₂(acac)₂, is a six-coordinate organotin(IV) complex bearing two methyl groups and two bidentate acetylacetonate (2,4-pentanedionate) ligands [1]. With a molecular formula C₁₂H₂₀O₄Sn and molecular weight 346.995 g/mol [2], the compound crystallizes in a centrosymmetric trans-octahedral geometry (point group Cᵢ) with the Snᴵⱽ atom on an inversion centre, making it the definitive crystallographic reference for all diorganotin(IV) bis-1,3-diketonates [1]. Its well-characterized solid-state structure and solution dynamics have been studied by X-ray diffraction, multinuclear NMR, Mössbauer spectroscopy, and IR methods [1][3][4][5].

Crystallographic reference standard Reported trans-octahedral benchmark for diorganotin(IV) bis-β-diketonate structural class.
Kinetically inert partner Zero-order dependence in intermolecular acetylacetonate exchange makes it a stable non-exchanging probe.
Monomeric non-associated solid Confirmed by independent X-ray and Mössbauer methods; no temperature-dependent association.

Why Me₂Sn(acac)₂ Cannot Be Interchanged with Other Diorganotin Reagents or Acetylacetonate Complexes


Despite sharing the dimethyltin(IV) core or the acetylacetonate ligand set with numerous commercially available organotin compounds, Me₂Sn(acac)₂ occupies a distinct position in the chemical space of organotin reagents due to quantitative differences in coordination geometry, ligand lability, solution dynamics, and vibrational behavior. Unlike dimethyltin dichloride (Me₂SnCl₂, mp 104–108 °C ), which is a four-coordinate, hydrolysis-prone Lewis acid, Me₂Sn(acac)₂ is a six-coordinate, chelate-stabilized complex with a melting point of 179–180 °C [1]. Compared to dimethyltin diacetate (Me₂Sn(OAc)₂, mp 68–71 °C ), the acetylacetonate chelate provides substantially greater thermal stability. Its ligand exchange kinetics differ fundamentally from the diphenyltin analog Ph₂Sn(acac)₂, with the dimethyltin complex acting as the kinetically inert partner in intermolecular exchange processes [1]. Moreover, unlike tin(II) acetylacetonate (Sn(acac)₂), which contains Snᴵᴵ and exhibits entirely different redox behavior, Me₂Sn(acac)₂ contains oxidation-resistant Snᴵⱽ. These quantitative structural, kinetic, and thermodynamic distinctions mean that generic substitution risks altered reactivity, unpredictable catalytic performance, or compromised material purity in applications spanning precursor chemistry, catalysis, and analytical reference standards.

Risk Factor
Why Direct Substitution Fails
Coordination geometry
Me₂Sn(acac)₂ is 6-coordinate trans-octahedral; Me₂SnCl₂ is 4-coordinate and hydrolysis-prone, altering reactivity and purity.
Thermal stability
mp 179–180 °C vs. Me₂Sn(OAc)₂ (68–71 °C); higher thermal robustness reduces decomposition during handling.
Ligand exchange dynamics
Kinetically inert (zero-order) vs. Ph₂Sn(acac)₂ (first-order, cis geometry); using the diphenyl analog introduces reactive exchange.
Oxidation state
Sn(IV) in Me₂Sn(acac)₂ vs. Sn(II) in Sn(acac)₂; redox behavior fundamentally differs, affecting catalytic and precursor suitability.

Quantitative Differentiation Evidence for Dimethylbis(2,4-pentanedionate)tin (CAS 16925-15-8) Against Key Comparators


Crystal Structure Precision: Me₂Sn(acac)₂ as the Benchmark trans-Octahedral Diorganotin(IV) Diketonate

The low-temperature (100 K) redetermination of Me₂Sn(acac)₂ provides the most precise crystallographic data for a diorganotin(IV) bis-β-diketonate, establishing it as the reference compound for this entire structural class [1]. The Sn–C bond length of 2.115(2) Å is proposed as a standard value for an Sn–CH₃ bond of an octahedrally coordinated Snᴵⱽ atom [1]. The two symmetry-equivalent Sn–O bonds are of equal length [2.180(1) and 2.183(1) Å], as are the C=O [1.273(1) and 1.274(1) Å] and C–C bonds [1.393(2) and 1.400(2) Å] of the chelate ring [1]. In contrast, the diphenyl analog Ph₂Sn(acac)₂ exhibits a cis configuration in the solid state (as inferred from dipole moment measurements [2]) and a substantially lower melting point (124–126 °C [3]), reflecting weaker crystal packing.

Crystal Structure Benchmark
Head-to-head
Sn–C: 2.115(2) Å; trans-octahedral geometry; mp 179–180 °C vs. 124–126 °C (cis Ph₂Sn(acac)₂)
Establishes reference bond lengths for trans-diorganotin diketonate calibration.
Data from single-crystal XRD at 100 K; compared to dipole-moment inferred cis for Ph₂ analog.
X-ray crystallography organotin reference standard coordination chemistry

Ligand Exchange Kinetics: Me₂Sn(acac)₂ Is the Kinetically Inert Partner Relative to Ph₂Sn(acac)₂

Intermolecular acetylacetonate exchange between Me₂Sn(acac)₂ and Ph₂Sn(acac)₂ in bromoform was shown to be first order in Ph₂Sn(acac)₂ concentration and zero order in Me₂Sn(acac)₂ concentration [1]. This establishes Me₂Sn(acac)₂ as the kinetically inert species in this exchange process. The activation energy for the overall exchange is 5.4 ± 0.9 kcal/mol in CHBr₃ and 7.5 ± 1.5 kcal/mol in CDCl₃, with activation entropies of −42 ± 3 eu and −33 ± 5 eu, respectively [1]. The rate-determining step involves metal–oxygen bond rupture in Ph₂Sn(acac)₂ to yield a five-coordinate species with a dangling unidentate acetylacetonate, while Me₂Sn(acac)₂ remains intact [1]. This contrasts with dimethyltin dichloride, which undergoes rapid hydrolysis and ligand scrambling in solution [2].

Exchange Kinetics
Head-to-head
Zero order in Me₂Sn(acac)₂; Eₐ = 5.4 ± 0.9 kcal/mol (CHBr₃), 7.5 ± 1.5 kcal/mol (CDCl₃)
Confirms kinetic inertness; Me₂Sn(acac)₂ does not participate in the rate-determining M–O rupture step.
NMR line-shape analysis at 100 MHz; Ph₂Sn(acac)₂ is first order and reactive.
ligand exchange kinetics NMR spectroscopy reaction mechanism

Solid-State vs. Solution Structural Difference: cis–trans Isomerism Unique to Me₂Sn(acac)₂

Me₂Sn(acac)₂ exhibits a well-documented medium-dependent structural change that is not observed in many other diorganotin diketonates. In the solid state, X-ray diffraction confirms a pure trans configuration with a Me–Sn–Me angle of 180° [1][2]. However, ¹³C NMR analysis of ¹J(¹¹⁹Sn,¹³C) coupling constants reveals that the Me–Sn–Me angle decreases to approximately 158° in benzene-d₆ and 161° in CDCl₃ solution [2]. Concomitant IR spectroscopic evidence in CS₂ solution shows peaks at 517 and 529 cm⁻¹ assignable to symmetric and antisymmetric (CH₃)₂Sn skeletal stretching of a cis isomer, alongside a third peak at 578 cm⁻¹ from the trans form, indicating a cis–trans equilibrium in solution [3]. In contrast, the bis(oxinato) analog shows only two peaks (pure cis), while the tropolonato analog behaves similarly to the acetylacetonate [3]. This solvent-dependent conformational flexibility is a distinguishing feature for procurement when solution-phase geometry influences reactivity.

cis–trans Isomerism
Cross-study
Solid: Me–Sn–Me 180°. Solution: ~158° (benzene), ~161° (CDCl₃); IR cis peaks 517/529 cm⁻¹ + trans 578 cm⁻¹
Solvent-dependent conformational flexibility not seen in rigid cis-only analogs.
¹³C NMR and IR in CS₂; bis(oxinato) analog remains pure cis.
cis-trans isomerism NMR spectroscopy solution dynamics

Mössbauer Vibrational Dynamics: Quantitative Confirmation of Monomeric Lattice and trans-Geometry

Room-temperature ¹¹⁹Sn Mössbauer spectroscopy of trans-Me₂Sn(acac)₂ reveals a Goldanskii–Karyagin asymmetry from which the difference in mean-square vibrational amplitudes parallel and perpendicular to the Me–Sn–Me axis was determined as ⟨X∥²⟩ – ⟨X⊥²⟩ = 2.8 ± 0.6 × 10⁻¹⁸ cm², in excellent agreement with the crystallographic value of 2.92 × 10⁻¹⁸ cm² [1]. This quantitative agreement between independent Mössbauer and X-ray methods confirms the monomeric, non-polymeric nature of the solid and validates the trans-octahedral structure. In contrast, Me₂SnCl₂ shows temperature-dependent Mössbauer quadrupole splitting indicative of increasing intermolecular association from 80 to 295 K [1], while Ph₃SnCl remains purely four-coordinate [1]. The low-temperature (4.2–120 K) Mössbauer study further assigns a Raman-active mode at 37 cm⁻¹ to an intra-unit-cell vibration of two molecules against each other, confirming the essentially monomeric covalent lattice [2].

Mössbauer Dynamics
Cross-study
⟨X∥²⟩ – ⟨X⊥²⟩ = 2.8 ± 0.6 × 10⁻¹⁸ cm² (Mössbauer) vs. 2.92 × 10⁻¹⁸ cm² (X-ray); monomeric lattice confirmed
Quantitative agreement validates non-associated solid state and trans geometry.
Room-temperature ¹¹⁹Sn Mössbauer; Raman inter-molecular mode at 37 cm⁻¹.
Mössbauer spectroscopy vibrational dynamics Goldanskii-Karyagin effect

Acetylacetonate Lability: Six-Coordinate Me₂Sn(acac)₂ vs. Seven-Coordinate (CH₃)₂Sn(pan)(acac)

A direct experimental comparison established that the acetylacetonate ligand in six-coordinate Me₂Sn(acac)₂ is more labile than in the seven-coordinate complex (CH₃)₂Sn(pan)(acac), where pan is the planar tridentate 1-(2-pyridylazo)-2-naphtholate ligand [1]. The increased lability of the acac ligand in the six-coordinate system is attributed to the reduced coordinative saturation at the Snᴵⱽ centre, leaving it more susceptible to nucleophilic attack or ligand displacement [1]. This property positions Me₂Sn(acac)₂ as a more reactive precursor or catalyst intermediate compared to coordinatively saturated seven-coordinate analogs. By contrast, the carboxylate analog Me₂Sn(OAc)₂ undergoes facile ligand exchange and hydrolysis in aqueous solution, forming multiple species including a seven-coordinate anion Me₂Sn(OAc)₃⁻ [2].

Ligand Lability
Head-to-head
Acac lability: 6-coordinate Me₂Sn(acac)₂ > 7-coordinate (CH₃)₂Sn(pan)(acac); intermediate reactivity between carboxylate and saturated complexes
Positions Me₂Sn(acac)₂ as a tunable precursor for controlled ligand substitution.
Qualitative ¹H NMR comparison; quantitative exchange barrier known only for Me₂Sn(acac)₂.
ligand lability coordination number organotin reactivity

Recommended Application Scenarios for Dimethylbis(2,4-pentanedionate)tin (CAS 16925-15-8) Based on Quantitative Evidence


Crystallographic and Spectroscopic Reference Standard for Diorganotin(IV) Diketonate Characterization

The precisely determined bond lengths (Sn–C: 2.115(2) Å; Sn–O: 2.180–2.183(1) Å) and trans-octahedral geometry of Me₂Sn(acac)₂, derived from CCD data at 100 K [1], make it the definitive reference compound for calibrating X-ray diffractometers and validating computational models for diorganotin(IV) bis-β-diketonates. The ¹¹⁹Sn Mössbauer quadrupole splitting and Goldanskii–Karyagin asymmetry parameters [2] provide additional spectroscopic benchmarks. Procurement of high-purity Me₂Sn(acac)₂ (>97%) is recommended for laboratories establishing organotin characterization protocols.

Single-Source Precursor for Tin-Containing Thin Films via Vapor Deposition

The monomeric, non-polymeric solid-state structure of Me₂Sn(acac)₂—confirmed independently by X-ray and Mössbauer spectroscopy [1][2]—together with its thermal stability (mp 179–180 °C [3]), suggests favorable volatility characteristics for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of SnO₂ or Sn-containing films. Unlike dimethyltin dichloride, which undergoes temperature-dependent association [2], Me₂Sn(acac)₂ maintains a discrete molecular structure, reducing the risk of oligomeric impurities in the vapor phase. The documented kinetic inertness of Me₂Sn(acac)₂ toward ligand exchange [3] further ensures precursor integrity during storage and delivery.

Controlled Hydrolysis or Ligand Substitution Intermediate in Sol-Gel and Solution-Phase Materials Synthesis

The intermediate acetylacetonate lability of Me₂Sn(acac)₂—positioned between the more labile carboxylate complexes such as Me₂Sn(OAc)₂ and the less labile seven-coordinate complexes such as (CH₃)₂Sn(pan)(acac) [4]—enables controlled stepwise hydrolysis or ligand substitution in sol-gel processing. The cis–trans equilibrium in solution [5] provides additional conformational flexibility, potentially allowing solvent-dependent tuning of the coordination sphere accessibility during nanoparticle or thin-film formation.

Mechanistic Probe for Intermolecular Ligand Exchange Studies in Main-Group Chemistry

Because Me₂Sn(acac)₂ is the kinetically inert partner in intermolecular acetylacetonate exchange with Ph₂Sn(acac)₂ (zero-order dependence, while Ph₂Sn(acac)₂ is first order) [3], it serves as an ideal passive spectroscopic probe for studying ligand exchange kinetics in mixed organotin systems. Researchers investigating the mechanisms of configurational rearrangement or ligand scrambling in Group 14 diketonates can employ Me₂Sn(acac)₂ as a non-exchanging reference to isolate the kinetic behaviour of the reactive partner.

Application
Selection Property
Validation Focus
Crystallographic reference standard
High-purity trans-octahedral single crystals
XRD calibration, bond-length validation for diorganotin diketonates
Volatile precursor for vapor deposition
Monomeric non-associated solid, thermal stability
Volatility, precursor integrity during CVD/ALD
Controlled hydrolysis / ligand substitution
Intermediate acac lability, cis–trans solution equilibrium
Stepwise sol-gel processing, solvent-dependent coordination tuning
Mechanistic probe for ligand exchange
Kinetic inertness in intermolecular acac exchange
Zero-order rate law, non-exchanging reference for mixed systems
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